3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS No.: 436811-25-5
Cat. No.: VC21324455
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436811-25-5 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h3-4,8-11H,1-2,5-7H2,(H,16,17) |
| Standard InChI Key | VDQJAWYQRNBTCR-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3 |
| Canonical SMILES | C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid contains a bicyclic norbornene framework with a double bond between carbons at positions 5 and 6. The compound features two key functional groups: a carboxylic acid (-COOH) at the 2-position and a pyrrolidine amide (-CO-N-pyrrolidine) at the 3-position. This structural arrangement creates a molecule with a rigid bicyclic scaffold decorated with reactive functional groups that can participate in various chemical transformations.
The IUPAC name of the compound accurately reflects its structure: 3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The nomenclature highlights the bicyclic nature (bicyclo[2.2.1]), the presence of a double bond (hept-5-ene), the carboxylic acid functionality (2-carboxylic acid), and the pyrrolidine amide substituent (3-(pyrrolidine-1-carbonyl)).
Physical and Chemical Properties
The key properties of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are summarized in the following table:
Structural Comparison with Related Compounds
To better understand the properties of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, it is instructive to compare it with structurally related compounds. The basic bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 120-74-1) represents the parent structure without the pyrrolidine amide functionality . This parent compound is characterized by a simpler structure with only the carboxylic acid group attached to the bicyclic system.
Another related compound is 3-((4-(pyrrolidine-1-carbonyl)phenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 1005148-34-4), which has a more complex structure including a phenyl ring and a carbamoyl linkage . This compound has a substantially higher molecular weight (354.4 g/mol) compared to our compound of interest (235.28 g/mol).
The structural relationships between these compounds highlight the versatility of the bicyclo[2.2.1]heptene scaffold as a platform for constructing diverse molecules with varying functional group arrangements and complexities.
Spectroscopic Characterization
Structural Verification
The structure of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be verified using the provided InChI and SMILES notations. These standardized chemical identifiers encode the exact structural arrangement of atoms and bonds, allowing for unambiguous representation of the molecule.
The canonical SMILES notation (C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3) encodes the pyrrolidine ring (C1CCN(C1)), the amide linkage (C(=O)), the bicyclic system with the double bond (C2C3CC(C2)C=C3), and the carboxylic acid group (C(=O)O). Similarly, the InChI provides a detailed hierarchical description of the molecule's connectivity and stereochemistry.
Mass spectrometry would be expected to show a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include losses of water (M-18), carbon dioxide (M-44), and fragments related to the pyrrolidine ring.
Synthetic Approaches
Stereochemical Considerations
The bicyclo[2.2.1]heptene framework introduces stereochemical considerations that would need to be addressed in any synthetic approach. The relative orientation of the carboxylic acid at C-2 and the pyrrolidine amide at C-3 (endo vs. exo) would influence the compound's three-dimensional structure and potentially its reactivity and properties.
By analogy with known bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, such as the endo-methyl ester described in search result , stereoisomers of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid could exist with different spatial arrangements of the substituents relative to the bicyclic framework.
The development of stereoselective synthetic routes would be valuable for accessing specific stereoisomers with controlled three-dimensional structures, which could be important for applications requiring precise molecular recognition or specific reactivity patterns.
Analytical Methods and Characterization
Analytical Techniques
Comprehensive analysis of 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would typically employ a combination of analytical techniques to confirm structure, assess purity, and characterize physical properties.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), would be valuable for purity assessment and potentially for quantitative analysis in various matrices. Given the presence of both the carboxylic acid and amide functionalities, reversed-phase HPLC with UV detection would likely be suitable, possibly using gradient elution with water-acetonitrile mixtures containing small amounts of acid as mobile phases.
Spectroscopic techniques, as discussed in Section 3, would be crucial for structural confirmation. X-ray crystallography, if single crystals could be obtained, would provide definitive information about the three-dimensional structure, including the relative stereochemistry of the substituents on the bicyclic system.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could provide information about thermal stability, phase transitions, and decomposition behavior, which would be relevant for handling and processing the compound.
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